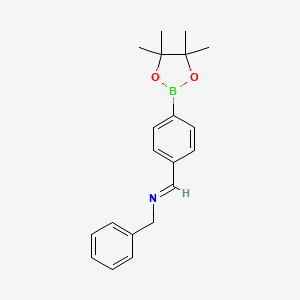

4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester

Übersicht

Beschreibung

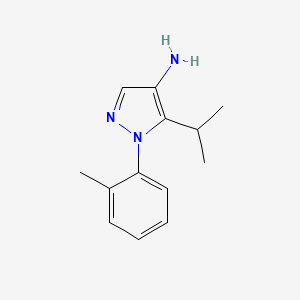

“4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester” is a biochemical used for proteomics research . It has a molecular formula of C20H24BNO2 and a molecular weight of 321.22 .

Synthesis Analysis

The synthesis of boronic esters like “4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester” often involves the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis due to its mild and functional group tolerant reaction conditions . The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Chemical Reactions Analysis

Boronic esters like “4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester” can undergo various chemical reactions. For instance, they can be used in the Suzuki–Miyaura cross-coupling reaction . They can also undergo protodeboronation, a process that is not well developed but can be catalyzed using a radical approach .

Wissenschaftliche Forschungsanwendungen

Photoinduced Borylation

One significant application is in the field of synthetic organic chemistry, where boronic acids and esters play a critical role. A study highlights a metal- and additive-free method for converting haloarenes directly to boronic acids and esters through photoinduced borylation. This method does not require expensive and toxic metal catalysts or ligands, making it an eco-friendly option for synthesizing boronic esters, including compounds like 4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester (Mfuh et al., 2017).

Polymer Synthesis

Another application is found in polymer science, where these esters are utilized in the synthesis of π-conjugated polymers through Suzuki-Miyaura condensation polymerization. This process yields high-molecular-weight polymers with boronic acid (ester) functionalities at both ends, demonstrating the versatility of boronic esters in creating advanced materials (Nojima et al., 2016).

Hydrolysis Susceptibility

The susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH has been studied, highlighting the importance of considering the stability of these compounds in various conditions, which is crucial for their application in drug delivery systems and other pharmacological purposes (Achilli et al., 2013).

Analytical Strategies

Analytical challenges associated with highly reactive pinacolboronate esters have been addressed, offering insights into strategies for stabilizing and analyzing these compounds. This research is essential for ensuring the quality and purity of boronic esters used in chemical syntheses and pharmaceutical applications (Zhong et al., 2012).

Functional Polymer Building Blocks

Boronic esters serve as key building blocks for functional polymers. A method for synthesizing methacrylamido phenylboronic acids from pinacolato methacrylamido phenylene boronic esters has been developed, enhancing the availability of boronic acid-containing monomers for polymer incorporation (D'Hooge et al., 2008).

Zukünftige Richtungen

Boronic esters like “4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester” have potential applications in various fields. For instance, they can be used in the synthesis of compounds for the development of sensing devices for the detection of nitroaromatic explosives . They can also be used in the fabrication of dye-sensitized solar cells (DSSCs) .

Eigenschaften

IUPAC Name |

N-benzyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BNO2/c1-19(2)20(3,4)24-21(23-19)18-12-10-17(11-13-18)15-22-14-16-8-6-5-7-9-16/h5-13,15H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTMQCIVEHNGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromopyrido[3,4-b]pyrazine](/img/structure/B1527976.png)

![tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1527985.png)

![Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1527986.png)

![tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1527987.png)

![2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1527989.png)

![(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid](/img/structure/B1527991.png)

![4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1527994.png)

![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate](/img/structure/B1527996.png)